Fenoxydim

Description

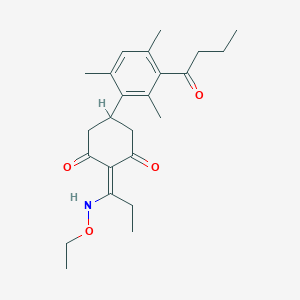

Structure

2D Structure

Properties

IUPAC Name |

5-(3-butanoyl-2,4,6-trimethylphenyl)-2-(N-ethoxy-C-ethylcarbonimidoyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO4/c1-7-10-19(26)23-15(5)11-14(4)22(16(23)6)17-12-20(27)24(21(28)13-17)18(8-2)25-29-9-3/h11,17,27H,7-10,12-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGDSYNXUXQGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C(=C1C)C2CC(=C(C(=O)C2)C(=NOCC)CC)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057968 | |

| Record name | Butroxydim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138164-12-2 | |

| Record name | Butroxydim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138164-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butroxydim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-butyryl-2,4,6-trimethylphenyl)-2-[1-(ethoxyimino)propyl]-3-hydroxycyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclohexen-1-one, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Butroxydim S Herbicidal Action

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action of Butroxydim is the inhibition of Acetyl-CoA Carboxylase (ACCase). herts.ac.ukherbiguide.com.auresearchgate.netchemodex.com ACCase is a crucial enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a fundamental step in the de novo biosynthesis of fatty acids. researchgate.netresearchgate.net By inhibiting ACCase, Butroxydim disrupts the production of malonyl-CoA, thereby limiting the availability of precursors required for the synthesis of essential lipids. herts.ac.ukresearchgate.net

Specificity of ACCase Targeting in Monocotyledonous Plants

Butroxydim exhibits selective toxicity towards monocotyledonous plants (grasses) while having little effect on most broadleaf plants. herts.ac.ukherbiguide.com.auapvma.gov.au This selectivity is a characteristic feature of cyclohexanedione herbicides, which, along with aryloxyphenoxypropionate (FOP) herbicides, are known to specifically target the plastidial form of ACCase found in grasses. researchgate.netresearchgate.net Dicotyledonous plants and mammals possess different isoforms of ACCase, which are less sensitive to inhibition by these herbicide classes. This differential sensitivity of the ACCase enzyme isoforms between monocots and dicots underlies the selective herbicidal action of Butroxydim.

Impact on De Novo Fatty Acid Biosynthesis and Lipid Metabolism

The inhibition of ACCase by Butroxydim directly impacts de novo fatty acid biosynthesis. Fatty acids are essential components of various cellular structures, including cell membranes, and are also precursors for the synthesis of other lipids. By blocking the production of malonyl-CoA, Butroxydim effectively halts the elongation of fatty acid chains. This disruption in fatty acid synthesis leads to a depletion of cellular lipid pools, which are vital for plant growth and development, particularly in rapidly growing tissues. herts.ac.ukresearchgate.net Research has shown that ACCase-inhibiting herbicides consistently result in increased yields of polyhydroxybutyrate (B1163853) (PHB) in transgenic sugarcane, which competes with fatty acid production for substrate, further illustrating the impact on fatty acid biosynthesis. nih.gov

Downstream Cellular and Physiological Consequences in Susceptible Plants

The disruption of fatty acid and lipid metabolism due to ACCase inhibition by Butroxydim leads to a cascade of downstream cellular and physiological consequences in susceptible monocotyledonous plants.

Metabolic Transformation and Basis of Selectivity in Plant Systems

Pathways of Butroxydim Xenobiotic Metabolism in Plants

The metabolism of xenobiotics like butroxydim in plants typically involves a series of enzymatic and non-enzymatic transformations aimed at detoxification and elimination. scielo.br This process can be broadly categorized into several phases.

Enzymatic and Non-Enzymatic Detoxification Mechanisms

Plant detoxification of herbicides often involves enzymatic systems that modify the herbicide molecule, making it less phytotoxic and more amenable to conjugation and storage. Key enzymatic players in herbicide metabolism include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glucosyl transferases (GTs). nih.govmdpi.comnih.gov

Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions, often catalyzed by P450 enzymes, which introduce or expose functional groups on the herbicide molecule. scielo.br This makes the molecule more polar. Phase II metabolism involves the conjugation of these modified or parent compounds with endogenous substances like glutathione or sugars, catalyzed by GSTs and GTs, respectively. scielo.brmdpi.comnih.gov These conjugates are generally less toxic and more water-soluble. Phase III involves further modification or compartmentalization, such as transport into vacuoles or binding to cell wall components. scielo.brmdpi.com

While specific detailed pathways for butroxydim metabolism in various plant species are not extensively detailed in the search results, research on other cyclohexanedione herbicides like tralkoxydim (B8805380) indicates that hydroxylation can be a principal metabolic process. researchgate.net Studies on herbicide resistance in weeds suggest that enhanced activity of enzymes like P450s and GSTs can confer metabolic resistance by increasing the rate of herbicide detoxification. nih.govresearchgate.net

Non-enzymatic mechanisms can also contribute to herbicide degradation, although enzymatic processes are generally considered the primary drivers of metabolic detoxification in plants. Photodegradation, for instance, can occur when butroxydim is exposed to sunlight, particularly in aqueous solutions. apvma.gov.au

Identification and Characterization of Primary Metabolites

Identifying and characterizing the primary metabolites of a herbicide is crucial for understanding its metabolic fate in plants. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose. scispace.commdpi.comresearchgate.netnih.gov

In the case of butroxydim, research on its environmental fate in soil has identified the glutaric acid of butroxydim as a main metabolite, formed by the cleavage of the cyclohexanedione ring. apvma.gov.au While this is soil metabolism, similar metabolic transformations can potentially occur within plant tissues. Studies investigating herbicide resistance in weeds have used HPLC analysis to look for metabolites, although in some cases, no major metabolites of ACCase inhibitors like butroxydim were detected in certain resistant or susceptible plants, suggesting that in those specific instances, resistance might not be solely due to enhanced metabolism. scispace.comdpi.qld.gov.audpi.qld.gov.au

Further research is needed to fully identify and characterize the specific primary metabolites of butroxydim in various crop and weed species to elucidate the precise metabolic pathways involved in its detoxification within plants.

Principles of Differential Selectivity Between Crop and Weed Species

The selective action of butroxydim is a key factor in its utility as a herbicide in broadleaf crops. This selectivity arises from physiological and biochemical differences between tolerant crop species and susceptible grass weeds. uq.edu.auscielo.br

Comparative Kinetics of Herbicide Uptake and Metabolic Degradation

Differential uptake and translocation of herbicides can contribute to selectivity. While butroxydim is taken up by the leaves and translocated within the plant, the rate and extent of this process can vary between species. herbiguide.com.au4farmers.com.au Research on other herbicides suggests that reduced absorption can contribute to crop tolerance. researchgate.net

However, differential metabolic degradation is considered a primary mechanism of selectivity for many herbicides, including ACCase inhibitors. uq.edu.auscielo.br Tolerant crops possess a higher capacity to metabolize the herbicide into less toxic compounds compared to susceptible weeds. scielo.br This enhanced metabolic rate reduces the concentration of the active herbicide at the target site (ACCase) in crop plants, preventing significant inhibition and subsequent phytotoxicity. adelaide.edu.au

Studies on herbicide resistance highlight the importance of metabolic detoxification. For instance, resistance to ACCase inhibitors in some weed populations is linked to enhanced metabolism, often mediated by increased activity of enzymes like P450s and GSTs. nih.govresearchgate.net This mirrors the natural tolerance mechanism observed in selective herbicide use in crops.

While specific comparative kinetic data for butroxydim uptake and degradation in various crop and weed species is not extensively available in the provided search results, the general principle of differential metabolism as a basis for selectivity in ACCase inhibitors is well-established. uq.edu.auscielo.br

Influence of Environmental Stressors on Crop Tolerance Mechanisms

Environmental stressors can significantly influence plant physiology and metabolism, potentially affecting crop tolerance to herbicides. adelaide.edu.auresearchgate.net Factors such as temperature, soil moisture, and light conditions can impact herbicide uptake, translocation, and metabolic degradation rates. adelaide.edu.aunih.govnih.govweedsmart.org.au

For Group A herbicides like butroxydim, which inhibit ACCase, environmental stress can reduce translocation of the herbicide to the plant's crown, where ACCase is produced in high quantities in actively growing grasses. adelaide.edu.au Additionally, stress can affect the activity of metabolic enzymes responsible for herbicide detoxification. adelaide.edu.au For example, frost prior to or after application of Group A herbicides has been shown to require higher application rates for effective weed control, suggesting a reduction in herbicide performance potentially linked to altered plant physiological processes under stress. adelaide.edu.au

Poor soil moisture or waterlogging can also reduce herbicide translocation, impacting efficacy. adelaide.edu.au Optimal environmental conditions that promote active plant growth generally favor herbicide efficacy in susceptible weeds and can also influence the metabolic detoxification capacity in tolerant crops. adelaide.edu.au Understanding the interaction between environmental stressors and plant metabolic responses is crucial for optimizing herbicide application timing and rates to maintain crop selectivity and weed control efficacy.

Molecular and Population Level Mechanisms of Herbicide Resistance to Butroxydim

Mechanisms of Resistance to Acetyl-CoA Carboxylase Inhibitors

Resistance to ACCase inhibitors like butroxydim is predominantly attributed to two main mechanisms: target-site resistance and non-target-site resistance. nufarm.comscielo.br

Target-Site Resistance: Amino Acid Substitutions in the ACCase Enzyme

Target-site resistance (TSR) to ACCase inhibitors is a common mechanism resulting from genetic mutations in the gene encoding the ACCase enzyme. frontiersin.orgmdpi.com These mutations lead to amino acid substitutions in the enzyme's structure, particularly within the carboxyl transferase (CT) domain, which is the binding site for Group 1 herbicides. cambridge.orgtandfonline.com These substitutions can reduce the affinity of the herbicide for the enzyme, preventing effective inhibition of fatty acid synthesis and allowing the plant to survive. scielo.br

Several specific amino acid substitutions in the ACCase enzyme have been identified that confer resistance to ACCase inhibitors, including butroxydim. Research has characterized these mutations at specific codon positions within the ACCase gene. tandfonline.comslideshare.net Some of the frequently reported mutations associated with resistance to ACCase inhibitors across various grass weed species include substitutions at positions 1781, 1999, 2027, 2041, 2078, 2088, and 2096 (based on the numbering in the fescue ACCase sequence). tandfonline.comslideshare.net

Studies have specifically linked certain mutations to butroxydim resistance. For instance, the Ile-1781-Leu, Ile-2041-Asn, Asp-2078-Gly, and Cys-2088-Arg mutations have been identified in Lolium rigidum populations resistant to clethodim (B606718) and exhibiting cross-resistance to butroxydim. caws.org.nzcambridge.org The Trp-2027-Cys mutation has also been found to be likely responsible for resistance to butroxydim, along with other ACCase inhibitors, in Eleusine indica populations. researchgate.netuwa.edu.audpi.qld.gov.auuwa.edu.au The Asp-2078-Gly mutation is relatively common and has been shown to endow resistance in Lolium to clethodim and other ACCase herbicides tested, including butroxydim. nih.gov

It is important to note that different mutations can confer varying levels and patterns of cross-resistance to different ACCase herbicide sub-classes (FOPs, DIMs, and DENs). scielo.brmdpi.comtandfonline.com While some mutations may confer broad resistance to multiple sub-classes, others may be more specific. tandfonline.com Butroxydim and clethodim appear to be less affected by some of the common ACCase mutations compared to other Group 1 herbicides, although the exact reasons are not fully understood. nufarm.comnufarm.com

The level of resistance conferred by a specific ACCase mutation can vary depending on the weed species, the specific amino acid substitution, and whether the plant is heterozygous (one copy of the resistant allele) or homozygous (two copies of the resistant allele) for the mutation. uwa.edu.augrainsa.co.zagrainsa.co.za Homozygous resistant plants generally exhibit higher levels of resistance compared to heterozygous plants. nufarm.comuwa.edu.au

Research using dose-response experiments has quantified the level of resistance in weed populations carrying specific ACCase mutations. For example, Lolium rigidum populations with ACCase substitutions have shown varying fold-resistance levels to butroxydim compared to susceptible populations. caws.org.nzcambridge.org In one study, resistant populations required 1.3 to 6.6-fold higher butroxydim dose for 50% mortality and 3 to 27-fold more butroxydim for 50% biomass reduction. cambridge.org Another study on clethodim-resistant Lolium rigidum populations with different ACCase mutations reported 1.7 to 2.7-fold resistance to butroxydim. caws.org.nz

The presence of multiple ACCase mutations within a single weed population, or even in a single plant (due to the outcrossing nature of some weed species like Lolium rigidum), can further complicate the relationship between mutation profile and resistance level, potentially leading to higher or broader resistance. caws.org.nzcambridge.org

Patterns of Cross-Resistance and Evolutionary Dynamics in Weed Populations

Group 1 herbicides, encompassing aryloxyphenoxypropionates (FOPs), cyclohexanediones (DIMs), and phenylpyrazoles (DENs), share the same high resistance risk, and cross-resistance among these subgroups is a significant concern fishersci.ca. Cross-resistance occurs when a weed population that has evolved resistance to one herbicide is also resistant to other herbicides, often with the same mode of action fishersci.ca. The patterns of cross-resistance involving Butroxydim and other Group 1 herbicides can vary depending on the specific resistance mechanisms present in the weed population uni.luinvivochem.cn.

Analysis of Cross-Resistance with Other Group 1 Herbicides (FOPs and Other DIMs)

Research has demonstrated varying degrees of cross-resistance between Butroxydim and other ACCase inhibitors, including other DIMs like clethodim and FOPs herts.ac.ukinvivochem.cnuni.lujkchemical.comuni.lunih.gov. Specific amino acid substitutions in the ACCase enzyme are known to confer differential resistance levels to various Group 1 herbicides sigmaaldrich.comuni.lujkchemical.comuni.lu.

For instance, the Ile-1781-Leu mutation in ACCase is a common target-site mutation found in annual ryegrass (Lolium rigidum) that confers resistance to both FOPs and DIMs jkchemical.comuni.lu. Studies have shown that while heterozygous individuals with this mutation (Rr) may still be controlled by herbicides like clethodim and butroxydim, homozygous resistant individuals (RR) are often not controlled by clethodim, and approximately 50% of these homozygous plants can exhibit cross-resistance to Butroxydim jkchemical.com. Another mutation, Asp-2078-Gly, has also been linked to resistance to both clethodim and butroxydim in annual ryegrass populations uni.lunih.gov. Furthermore, a Trp-2027-Cys substitution in the ACCase protein sequence was found to cause resistance to several ACCase inhibitors, including fluazifop-p-butyl, haloxyfop-p-methyl, and butroxydim, in a population of goosegrass (Eleusine indica) nih.govherts.ac.uk.

The relationship between resistance status to different Group 1 herbicides can differ. For example, a study analyzing annual ryegrass resistance found a strong correlation between the resistance status of FOPs and DENs, but a weaker relationship with some DIM herbicides invivochem.cn. However, within the DIMs, there was a stronger correlation between the resistance status of clethodim and butroxydim compared to the correlation between clethodim and tralkoxydim (B8805380) invivochem.cn. This suggests that while resistance to one DIM may indicate resistance to Butroxydim, the level and certainty of cross-resistance can vary depending on the specific herbicides involved and the underlying resistance mechanisms.

Table 1 illustrates examples of ACCase mutations and their associated cross-resistance patterns to different Group 1 herbicide subgroups based on research findings.

| ACCase Amino Acid Substitution | Herbicide Subgroup Resistance | Example Weeds | Source |

| Ile-1781-Leu | FOPs, DIMs | Lolium rigidum | jkchemical.comuni.lu |

| Asp-2078-Gly | DIMs (Clethodim, Butroxydim) | Lolium rigidum | uni.lunih.gov |

| Trp-2027-Cys | FOPs (Fluazifop-p-butyl, Haloxyfop-p-methyl), DIMs (Butroxydim) | Eleusine indica | nih.govherts.ac.uk |

Genetic Basis and Population Structure of Butroxydim Resistance

The genetic basis of Butroxydim resistance primarily involves mutations in the gene encoding the ACCase enzyme, leading to target-site resistance herts.ac.uksigmaaldrich.comuni.lujkchemical.comuni.lunih.govherts.ac.uk. As discussed, specific point mutations at certain codon positions (e.g., 1781, 2078, 2027) are directly linked to altered herbicide binding and reduced efficacy sigmaaldrich.comjkchemical.comuni.lunih.govnih.govherts.ac.uk. In addition to TSR, non-target-site mechanisms, potentially involving multiple genes that enhance herbicide metabolism or reduce translocation, can also contribute to Butroxydim resistance nih.govsigmaaldrich.comnih.gov.

The evolution of resistance within a weed population is heavily influenced by the initial frequency of resistance alleles, the intensity and frequency of selection pressure (i.e., repeated herbicide applications), and gene flow fishersci.caherts.ac.uknih.govuni.lu. Continuous or frequent use of herbicides with the same mode of action, like Butroxydim, exerts strong selection pressure, favoring the survival and reproduction of resistant individuals fishersci.cauni.lu. Over time, these resistant biotypes can dominate the weed population, leading to control failures uni.lu.

The population structure of resistance is also shaped by the reproductive biology of the weed species. In outcrossing species like annual ryegrass, pollen-mediated gene flow can facilitate the spread of resistance alleles between individuals and even between nearby fields, increasing the genetic diversity of resistance within populations and potentially leading to the accumulation of multiple resistance mechanisms sigmaaldrich.com. This can result in complex resistance patterns within a single field or farm herts.ac.uk.

Academic Frameworks for Herbicide Resistance Management

Managing herbicide resistance is a critical challenge for sustainable weed control. Academic frameworks emphasize proactive and integrated approaches to minimize the evolution and spread of resistant weed biotypes fishersci.ca.

Methodologies for Detection and Monitoring of Resistant Biotypes

Early detection and monitoring of herbicide-resistant weed biotypes are essential for implementing timely and effective management strategies and preventing significant economic losses. Various methodologies are employed for this purpose:

Seed Collection and Bioassays: This is a common method where weed seeds are collected from suspected resistant populations in the field and grown under controlled conditions. Plants are then treated with varying doses of the herbicide (e.g., Butroxydim) to determine their survival rate and level of resistance compared to known susceptible populations fishersci.ca. Dose-response experiments can quantify resistance levels using parameters like GR50 (herbicide dose required for 50% growth reduction) or LD50 (herbicide dose required for 50% mortality) uni.lunih.govherts.ac.uk.

Molecular Techniques: Molecular methods, such as DNA sequencing, can identify known target-site mutations in the ACCase gene that confer resistance to Butroxydim and other Group 1 herbicides uni.lunih.gov. These techniques can provide insights into the specific genetic basis of resistance in a population.

Surveys and Field Monitoring: Surveys of farmers and technical experts can help identify areas where herbicide performance is declining, potentially indicating the presence of resistant biotypes. Field monitoring involves observing weed survival after herbicide application and investigating suspected control failures fishersci.ca. Evaluating product performance inquiries can also be an effective way to detect potential resistance cases.

Advanced Technologies: Emerging technologies, such as unmanned aerial vehicle (UAV)-based multispectral imagery, are being explored for their potential to identify resistant weeds in the field based on differences in plant spectral properties after herbicide application.

Herbicide resistance testing is a crucial step to confirm resistance and determine which herbicides are still effective for a particular weed population herts.ac.uk. Field investigations of suspected resistance should also consider the history of herbicide use in the field and the presence of resistant populations in nearby areas.

Integrated Weed Management Strategies for Sustainable Efficacy

Integrated Weed Management (IWM) is the cornerstone of sustainable herbicide resistance management fishersci.ca. IWM emphasizes combining multiple diverse weed control tactics rather than relying solely on a single method, particularly herbicides fishersci.ca. For managing resistance to Group 1 herbicides like Butroxydim, key IWM strategies include:

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action across seasons and within a cropping system is critical to reduce the selection pressure for resistance to any single herbicide group fishersci.ca. Applying tank mixtures or pre-packaged mixtures of herbicides with different modes of action can also improve control and slow the evolution of resistance by targeting weeds with multiple biochemical pathways simultaneously fishersci.caherts.ac.uk. For example, mixtures of clethodim and butroxydim have been shown to provide better control of some resistant annual ryegrass populations compared to either herbicide applied alone herts.ac.uknih.gov.

Cultural Control Practices: Incorporating cultural practices that reduce weed seed banks and increase crop competitiveness can significantly contribute to resistance management. These include practices such as:

Varying planting times and row spacing. fishersci.ca

Using competitive crop varieties. fishersci.ca

Implementing timely tillage where appropriate. fishersci.ca

Utilizing harvest weed seed control techniques to capture or destroy weed seeds before they return to the soil seed bank. fishersci.ca

Employing practices like green manuring or grazing. fishersci.ca

Controlling Weed Escapes: Preventing weed escapes from setting viable seed is crucial to limit the replenishment of the seed bank with potentially resistant individuals fishersci.ca.

Strategic Herbicide Use: Even when resistance is present, herbicides can still play a role in IWM. This involves using herbicides strategically at the correct weed growth stage and application rate, and prioritizing their use in situations where they are most likely to be effective herts.ac.uk. For Group 1 resistant populations, utilizing herbicides from different mode of action groups is recommended fishersci.ca. Avoiding the repeated use of DIMs and DENs in cereal crops can help preserve the efficacy of clethodim and butroxydim for use in break crops where fewer grass-selective options may be available.

By integrating these diverse tactics, the selection pressure on weed populations is reduced, slowing the evolution and spread of resistance and helping to ensure the continued effectiveness of herbicides like Butroxydim as valuable tools in weed management.

Environmental Fate and Behavior of Butroxydim in Agroecosystems

Degradation Pathways and Kinetics in Environmental Compartments

The persistence of butroxydim in the environment is generally low, with degradation occurring through hydrolytic, photolytic, and biotic pathways. herts.ac.ukherts.ac.uk The rate of these processes is influenced by environmental factors such as pH, sunlight, and microbial activity. orst.eduucanr.edu

Hydrolytic Degradation in Aqueous Media

The hydrolysis of butroxydim is highly dependent on the pH of the aqueous medium. apvma.gov.au It is essentially stable in neutral to alkaline conditions (pH 7 to 9), with a reported half-life (DT50) of 240 days. apparentag.com.au However, degradation is rapid under acidic conditions. herbiguide.com.au At a pH of 5, the hydrolysis half-life is significantly shorter, approximately 10.5 days. apparentag.com.au The primary breakdown product under acidic hydrolysis is the "oxazole" derivative. apvma.gov.au

Table 1: Hydrolytic Degradation of Butroxydim

| pH | Half-Life (DT50) | Stability |

|---|---|---|

| 5 | 10.5 days apparentag.com.au | Rapid degradation herbiguide.com.au |

Photolytic Transformation Under Solar Radiation

Butroxydim is susceptible to degradation by sunlight (photolysis). herbiguide.com.au In sterile buffered water at pH 9, exposed to simulated sunlight equivalent to 31 days of summer in Florida, the half-life of butroxydim was found to be 11.9 days. apvma.gov.au This indicates that photolysis is a significant pathway for its dissipation in aquatic environments. apvma.gov.au The major breakdown product identified during this process was the "imine" derivative, which accounted for 32-35% of the initial substance. apvma.gov.au Application in the late afternoon or during low light conditions can enhance weed control, as the active ingredient is rapidly degraded by sunlight. 4farmers.com.au

Biotic Degradation in Soil Microcosms and Field Environments

Microbial activity is a key factor in the degradation of butroxydim in soil. ucanr.eduk-state.edu Laboratory and field studies have shown that butroxydim is non-persistent in soil. apvma.gov.auherts.ac.uk The average half-life in the field is approximately 9 days. herts.ac.ukapparentag.com.au

A field study monitoring the dissipation of radiolabelled butroxydim applied to a soybean crop found that the parent compound was undetectable in soil cores 31 days after the second application. apvma.gov.au This rapid degradation is primarily attributed to soil microorganisms. apvma.gov.au The rate of microbial degradation is influenced by soil moisture, temperature, pH, and organic matter content, with optimal conditions for microbial activity leading to faster breakdown. ucanr.eduk-state.edu

Formation and Persistence of Environmental Metabolites

Identification of Major Degradation Products in Soil and Water

The degradation pathways of butroxydim lead to different primary metabolites in soil and water.

In soil , the main metabolite is formed through the cleavage of the cyclohexanedione ring, resulting in the glutaric acid of butroxydim . apvma.gov.au

In water , under the influence of sunlight, the primary metabolites are formed by the dealkylation of the alkoxyimino group, which is followed by cyclization to form the oxazole or isoxazole derivatives. apvma.gov.au The major photolytic breakdown product in water has also been identified as the "imine" derivative . apvma.gov.au

Soil Mobility and Distribution Characteristics

The mobility and distribution of butroxydim in soil are critical determinants of its environmental fate, influencing its availability for weed uptake, potential for off-site movement, and persistence. These characteristics are governed by a complex interplay between the herbicide's chemical properties and the physical, chemical, and biological properties of the soil.

Adsorption, the process by which herbicide molecules bind to soil particles, is a key factor controlling the concentration of butroxydim in the soil solution and, consequently, its mobility and bioavailability. This process is reversible, and the release of the bound herbicide back into the soil solution is known as desorption. The balance between adsorption and desorption is influenced significantly by soil composition.

Research on various herbicides indicates that soil organic matter (OM) and clay content are the primary components responsible for adsorption. researchgate.netresearchgate.net The adsorption of herbicides is generally positively correlated with soil organic matter content and cation exchange capacity. researchgate.net Soils with higher percentages of clay and organic matter, such as clay loams and silty clay soils, tend to exhibit greater adsorption of herbicides. This is because both clay minerals and organic matter have large surface areas and numerous binding sites. Conversely, soils with a high sand content and low organic matter, like sandy loams, typically show lower adsorption. nih.gov

The pH of the soil can also play a role; for many herbicides, adsorption is negatively correlated with pH. researchgate.net Although specific studies detailing the Freundlich (Kf) or other sorption coefficients for butroxydim across a range of soil types are limited in the provided literature, its chemical properties suggest it is generally non-mobile, implying strong adsorption to soil colloids. herts.ac.uk

Table 1: Influence of Soil Properties on Herbicide Adsorption

This table illustrates the general relationship between key soil characteristics and the extent of herbicide adsorption, which is applicable to understanding the likely behavior of butroxydim.

| Soil Property | Influence on Adsorption | Rationale |

| Organic Matter (OM) | High | Provides a large, reactive surface area for binding. researchgate.net |

| Clay Content | High | Clay particles have a high surface-area-to-volume ratio and charged surfaces that attract herbicide molecules. researchgate.net |

| Sand Content | Low | Sandy soils have larger particles, less surface area, and lower binding capacity. nih.gov |

| Soil pH | Variable | Can affect the surface charge of soil colloids and the chemical form of the herbicide, influencing attraction or repulsion. researchgate.net |

Desorption processes for many herbicides can exhibit hysteresis, meaning the herbicide is not as easily released from the soil particles as it was adsorbed. nih.gov This can lead to a fraction of the applied butroxydim becoming tightly bound or sequestered within the soil matrix over time, reducing its long-term mobility.

Leaching is the downward movement of a substance through the soil profile with percolating water. ucanr.edu The potential for a herbicide to leach is a significant environmental concern, as it can lead to the contamination of groundwater. nih.gov Based on its chemical properties, butroxydim is expected to have a low potential for leaching. herts.ac.uk The GUS (Groundwater Ubiquity Score) leaching potential index for butroxydim is calculated at 1.14, which is interpreted as low leachability. herts.ac.uk

The primary factors that govern herbicide leaching include:

Herbicide Properties: Water solubility and the strength of adsorption to soil are critical. Herbicides with low water solubility and high adsorption affinity (like butroxydim) are less prone to leaching. ucanr.edu

Soil Characteristics: Soil texture is paramount. Coarse-textured sandy soils with high permeability allow for more rapid water and solute movement, increasing leaching risk. ucanr.edu Conversely, fine-textured clay soils slow water percolation and increase adsorption, minimizing leaching.

Environmental Conditions: The amount and timing of rainfall or irrigation are crucial. ucanr.edu Heavy precipitation shortly after application can increase the potential for herbicides to be washed deeper into the soil profile before they can be firmly adsorbed. ucanr.edu

Vertical transport studies with other strongly adsorbed herbicides have shown that residues are often retained in the upper layers of the soil (e.g., top 16 cm) with minimal movement to deeper layers. nih.gov Therefore, under typical agricultural conditions, butroxydim is expected to remain predominantly in the upper soil horizons where most weed seeds germinate. ucanr.edu

Table 2: Factors Influencing the Leaching Potential of Herbicides

This table summarizes the key factors that determine whether a herbicide is likely to move vertically through the soil profile.

| Factor | Condition for Low Leaching | Condition for High Leaching |

| Adsorption to Soil | Strong | Weak |

| Water Solubility | Low | High |

| Soil Texture | Fine (e.g., clay, silt) | Coarse (e.g., sand) |

| Organic Matter | High | Low |

| Rainfall/Irrigation | Low volume, infrequent | High volume, soon after application |

Interactions with Soil Microbiological Processes, Including Respiration and Nitrogen Mineralization

Soil microorganisms are vital for maintaining soil health and fertility, playing a central role in nutrient cycling and the decomposition of organic matter. The introduction of herbicides into the soil can affect these microbial communities and their functions. researchgate.net The impact of a herbicide can range from inhibitory to stimulatory, or there may be no significant effect, depending on the specific chemical, its concentration, soil type, and the composition of the microbial community. researchgate.netmdpi.com In some cases, soil microorganisms can adapt and use herbicides as a source of carbon or other nutrients, leading to the chemical's biodegradation. epa.gov

The effects on soil respiration—a measure of the total metabolic activity of the soil biota, primarily microorganisms—are often used as an indicator of a herbicide's impact. Research has shown varied responses to different herbicides. Studies on 14 different herbicides found that 11 had a detrimental effect on soil respiration, leading to a decrease in CO2 production. nih.govf1000research.com For some herbicides, this inhibitory effect was dose-dependent, with higher application rates causing a greater reduction in respiration. f1000research.com Conversely, other studies have reported that certain herbicides can stimulate microbial activity and increase respiration, particularly if the microbes are able to metabolize the compound. highplainsnotill.comupr.edu For example, glyphosate (B1671968) has been shown to significantly increase carbon mineralization. highplainsnotill.com Other herbicides have been found to have no significant influence on soil respiration. nih.govnih.gov

Table 3: Reported Effects of Various Herbicides on Soil Respiration

This table presents findings from different studies, illustrating the range of potential impacts that herbicides can have on soil microbial respiration.

| Herbicide(s) | Observed Effect on Soil Respiration | Source |

| Acenit 880 EC | Significant decrease | f1000research.com |

| Atrazine (B1667683) | Weak to moderate stimulatory effect | upr.edu |

| Glyphosate | Significant inhibition in one study, stimulation in another | highplainsnotill.comnih.gov |

| Merlin SC (isoxaflutole) | No significant change | nih.gov |

| Trifluralin | Significant inhibitory effect | upr.edu |

Herbicides can also influence key nutrient cycling processes such as nitrogen mineralization, the microbial conversion of organic nitrogen to inorganic forms like ammonium (B1175870) and nitrate, which are available for plant uptake. The application of atrazine and glyphosate has been found to stimulate the rate of both carbon and nitrogen mineralization. highplainsnotill.com However, the interaction can be complex, as the presence of other nitrogen sources can sometimes inhibit the degradation of the herbicide itself. highplainsnotill.com The impact of butroxydim on these specific processes would depend on its toxicity to the particular microbial groups responsible for nitrogen cycling and their ability to metabolize the compound.

Advanced Analytical Methodologies for Butroxydim Detection and Quantification

Chromatographic and Spectrometric Techniques

Chromatographic techniques are paramount for separating butroxydim from complex sample matrices, while spectrometric detectors provide the means for its identification and quantification. The choice of technique often depends on the required sensitivity, the complexity of the matrix, and the specific goals of the analysis.

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of pesticide residues, including butroxydim. Its high sensitivity and selectivity allow for the detection of trace levels of the compound in diverse and complex matrices.

A specific analytical method has been developed for the determination of butroxydim in various agricultural products using LC-MS. nih.gov In this method, butroxydim is extracted from samples using acetonitrile (B52724). nih.gov The resulting extract undergoes a cleanup procedure using an octadecyl silanized silica (B1680970) gel (C18) cartridge, followed by a salting-out step to remove water. nih.gov For particularly complex matrices like tea leaves, an additional cleanup step is employed where polar matrices are precipitated with ethyl acetate (B1210297), n-hexane, and anhydrous sodium sulfate, which effectively removes interfering compounds such as caffeine (B1668208) and catechins. nih.govresearchgate.net This comprehensive cleanup improves the recovery and reliability of the analysis. nih.gov The method has been successfully applied to a wide range of agricultural products, demonstrating good performance. nih.gov

Table 1: Agricultural Matrices Tested with a Validated LC-MS Method for Butroxydim Detection

| Category | Agricultural Product |

|---|---|

| Grains | Brown Rice |

| Legumes | Soybean, Peas with pods |

| Tubers | Potato |

| Vegetables | Spinach, Cabbage, Tomato |

| Fruits | Apple, Orange, Grapefruit, Lemon |

| Other | Tea |

This table showcases the variety of agricultural products for which the LC-MS method for butroxydim has been validated. nih.gov

High-performance liquid chromatography with ultraviolet (UV) detection is a widely used and cost-effective technique for the analysis of pesticides that contain a chromophore, such as butroxydim. While typically less sensitive and selective than mass spectrometry, HPLC-UV can be a robust method for routine analysis, particularly for formulation analysis or when residue levels are expected to be higher. ukim.mkscielo.br

A typical HPLC-UV method for a herbicide like butroxydim would involve a reversed-phase separation on a C18 column. ukim.mkscielo.br The mobile phase would likely consist of a mixture of acetonitrile and water, possibly with a modifier like formic acid to ensure good peak shape. mdpi.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simpler samples, while gradient elution may be required for more complex matrices to achieve adequate separation from interferences. ukim.mkscielo.br Detection is performed at a wavelength where butroxydim exhibits strong UV absorbance, which would be determined by analyzing its UV spectrum. ukim.mk Method specificity is confirmed by comparing the retention time of the analyte in the sample to that of a pure standard. ukim.mk

Method Development for Sample Preparation and Matrix Cleanup

Effective sample preparation is a critical step in the analytical workflow for butroxydim. The primary goals are to efficiently extract the analyte from the sample matrix, remove interfering co-extracted components, and concentrate the analyte to a level suitable for instrumental analysis.

The extraction of butroxydim from complex samples requires a solvent that provides high recovery for the analyte while minimizing the co-extraction of interfering substances. Acetonitrile is a commonly used solvent for this purpose in pesticide residue analysis due to its ability to extract a wide range of pesticides and its miscibility with water. nih.gov

For agricultural products, a common procedure involves homogenization of the sample followed by extraction with acetonitrile. nih.gov Subsequent cleanup is often necessary and can be achieved using solid-phase extraction (SPE). A study on butroxydim utilized C18 and silica gel cartridge columns for purification. nih.gov The C18 cartridge removes non-polar interferences, while the silica gel cartridge can remove more polar interferences. nih.gov For challenging matrices like tea, a precipitation step using ethyl acetate and n-hexane can be added to remove highly polar compounds that might otherwise interfere with the analysis. nih.govresearchgate.net

Matrix effects are a significant challenge in LC-MS analysis, where co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.com This phenomenon is particularly pronounced in complex samples such as agricultural products. researchgate.net

Several strategies can be employed to mitigate matrix effects. One of the most effective approaches is the use of matrix-matched calibration standards. mdpi.com This involves preparing calibration standards in a blank matrix extract that is free of the analyte, thereby ensuring that the standards and the samples experience similar matrix effects. mdpi.com Another strategy is to improve the cleanup procedure to remove as many interfering compounds as possible. The multi-step cleanup process described for butroxydim, involving both C18 and silica cartridges as well as a precipitation step for certain matrices, is a good example of an effective cleanup strategy. nih.gov In cases where matrix effects are still significant, dilution of the sample extract can sometimes reduce the concentration of interfering substances to a level where their effect on analyte ionization is minimized.

Validation of Analytical Procedures: Assessment of Recovery, Precision, and Limits of Detection

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters include recovery (accuracy), precision, and the limits of detection (LOD) and quantification (LOQ). unodc.org

For the LC-MS method developed for butroxydim, a thorough validation was performed across 12 different agricultural products. nih.gov

Recovery : This parameter assesses the accuracy of the method by measuring the percentage of the known amount of analyte that is detected. The average recoveries for butroxydim in 11 of the 12 tested agricultural products were in the range of 74–92%. nih.gov

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). The method for butroxydim demonstrated excellent repeatability, with RSD values of less than 5% for all tested matrices. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. woah.org While specific LOD/LOQ values for the butroxydim method were not detailed in the available literature, these are typically determined by analyzing samples spiked at very low concentrations and assessing the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ). unodc.org

Table 2: Validation Data for the LC-MS Analysis of Butroxydim in Agricultural Products

| Validation Parameter | Result | Agricultural Matrices |

|---|---|---|

| Average Recovery | 74–92% | Brown rice, soybean, potato, spinach, cabbage, apple, orange, grapefruit, tomato, peas with pods, tea |

| Precision (RSD) | < 5% | All 12 tested matrices (including lemon) |

This table summarizes the recovery and precision data from the validation of an LC-MS method for butroxydim analysis. nih.govresearchgate.net

Quantitative Structure Activity Relationship Qsar and Structural Investigations

In Silico Modeling for Prediction of Bioactivity and Environmental Fate

In silico modeling techniques, such as QSAR, are employed to predict the bioactivity and environmental fate parameters of butroxydim and its related compounds based on their molecular structures. These models establish mathematical relationships between molecular descriptors and observed properties.

Structure-Activity Relationships Governing Herbicidal Efficacy

The herbicidal efficacy of cyclohexanedione herbicides like butroxydim is primarily linked to their ability to inhibit ACCase herts.ac.ukwikipedia.org. The structural basis for their activity includes an alkoxyaminoalkylidene group at the second position of the cyclohexanedione ring mdpi.com. Modifications at the fifth position of the cyclohexanedione ring can vary without significantly impacting herbicidal activity mdpi.com.

QSAR models have been used to assess the toxicity of various tautomers of related compounds, revealing notable differences that can influence bioactivity mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.gov. This suggests that the specific tautomeric form present can play a role in the herbicidal effectiveness.

QSAR Applications for Environmental Fate Parameters and Reactivity

QSAR models are also applied to predict environmental fate parameters for compounds like butroxydim. These parameters can include properties such as dermal absorption rates, which can be estimated based on factors like the octanol-water partition coefficient (Kow) and molecular weight usda.gov. For instance, QSAR methods have been used to estimate a dermal absorption rate for a related compound based on its Kow value and molecular weight usda.gov.

Studies using QSAR models, such as the US EPA, OECD, and EU-approved ECOSAR software, have been conducted to evaluate the potential environmental impact and toxicity of different tautomers and conformers of related herbicides on aquatic organisms like fish, daphnia, and green algae mdpi.com. These studies have shown that different molecular structures of the same compound can have varying effects on toxicity mdpi.com.

Butroxydim's environmental fate involves rapid degradation in aerobic soil, with a reported half-life of approximately nine days in non-sterile soil apvma.gov.auagropages.com. The main metabolite in soil results from the cleavage of the cyclohexanedione ring apvma.gov.au. In water and sunlight, metabolites are formed by dealkylation of the alkoxyimino group followed by cyclization apvma.gov.au. QSAR models can contribute to understanding and predicting these degradation pathways and the persistence of butroxydim and its metabolites in different environmental compartments.

Studies on Tautomerism and Isomerism in Relation to Chemical Behavior

Butroxydim, like other cyclohexanedione herbicides, exhibits tautomerism and isomerism, which significantly influence its chemical behavior, bioactivity, and environmental fate mdpi.comnih.gov.

Experimental and Theoretical Characterization of Predominant Tautomeric Forms

Cyclohexane-1,3-diones can exist in different tautomeric forms, including diketo and keto-enol forms amazonaws.com. For butroxydim and related compounds, four tautomeric forms are possible: two ketoenolimine (KE-1 and KE-2), diketoenamine (DKE), and diketoimine (DKI) mdpi.comnih.gov.

Experimental techniques, such as proton and carbon-13 NMR spectroscopy, combined with theoretical modeling, have been used to characterize the predominant tautomeric forms in different solvents, mimicking various environmental conditions mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.gov. Studies have revealed that the enolic form tends to dominate in the gas phase, while the ketonic form is more prevalent in aqueous environments mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.gov. The diketoenamine (DKE) and ketoenol structures (KE1 and KE2) have been identified as possibilities in solution, while the diketoimine (DKI) tautomer is typically ruled out based on NMR data nih.gov.

Theoretical calculations, often employing Density Functional Theory (DFT), support experimental findings and provide insights into the relative stabilities of different tautomers and conformers mdpi.comresearchgate.netnih.gov. These calculations can analyze non-covalent interactions, such as hydrogen bonds and pi-pi interactions, that contribute to the stability of specific tautomeric forms researchgate.netnih.gov.

Butroxydim also exhibits isomerism, specifically E/Z isomerism around the carbon-nitrogen double bond of the oxime ether group mdpi.comnih.gov. The E-isomer is the main commercial form researchgate.netresearchgate.netresearchgate.netnih.gov. Studies have observed an isomeric transition from the E to the Z form under acidic conditions mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.net. Theoretical calculations indicate that the E and Z forms can be nearly degenerate in acidic conditions, with the E form remaining dominant in neutral environments mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.gov.

Influence of Tautomerism on Bioactivity and Environmental Reactivity

Tautomerism and isomerism play pivotal roles in the reactivity and effectiveness of cyclohexanedione herbicides mdpi.comnih.gov. The distribution of tautomeric forms is influenced by environmental factors, particularly pH mdpi.comnih.gov. As weak acids with pKa values below 5, these herbicides can easily become ionized, affecting their tautomeric equilibrium nih.govamazonaws.com.

The differing toxicity profiles of various tautomers, as assessed by QSAR models, highlight the influence of tautomerism on bioactivity mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.gov. This variability is crucial for understanding how different structural forms can impact the herbicidal activity and potential toxicity to non-target organisms mdpi.comnih.gov.

The prevalence of specific tautomeric forms in different environments (e.g., enolic in gas phase, ketonic in aqueous phase) provides key insights into the herbicide's environmental behavior, including its partitioning, mobility, and degradation pathways mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.gov.

Here is a table summarizing some key properties and findings related to Butroxydim:

| Property/Finding | Description | Source(s) |

| Molecular Formula | C₂₄H₃₃NO₄ | herts.ac.uknih.govwikipedia.org |

| Molecular Weight | 399.53 g/mol | herts.ac.ukwikipedia.org |

| CAS Number | 138164-12-2 | nih.govwikipedia.org |

| PubChem CID | 135405255, 135797834, 10905426 | nih.govwikipedia.orgnih.govuni.lu |

| Herbicide Group | Cyclohexanedione (DIM), Group A (ACCase inhibitor) | herts.ac.ukwikipedia.org4farmers.com.au |

| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor | herts.ac.ukwikipedia.orgusda.govusda.gov |

| Predominant Tautomer (Gas Phase) | Enolic form | mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.gov |

| Predominant Tautomer (Aqueous Phase) | Ketonic form | mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.gov |

| Isomerism | E/Z isomerism (E-isomer is the main commercial form) | researchgate.netresearchgate.netresearchgate.netnih.gov |

| E to Z Isomerization | Observed under acidic conditions | mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.net |

| Soil Half-life (Aerobic) | Approx. 9 days | apvma.gov.auagropages.com |

| Major Soil Metabolite | Formed by cleavage of the cyclohexanedione ring | apvma.gov.au |

Chemical Synthesis and Derivatization in Agrochemical Research

Synthetic Routes for Butroxydim and Related Cyclohexanedione Oxime Ethers

The synthesis of butroxydim and other cyclohexanedione herbicides, often referred to as "DIMs," is a multi-step process that has evolved from early discoveries to more refined modern strategies.

Historical Development of Synthetic Methodologies

The journey into cyclohexanedione oxime ether herbicides began in the early 1970s with the pioneering work of Nippon Soda. This research led to the development of alloxydim (B13751712), which was commercially introduced in 1978. The synthesis of alloxydim involved a multi-step reaction starting from mesityl oxide and dimethyl malonate. This foundational work established the core chemical scaffold necessary for herbicidal activity.

Following the successful introduction of alloxydim, research efforts intensified to discover more potent and effective analogs. It was found that introducing sulfur-containing substituents on the cyclohexanedione ring could enhance herbicidal activity. This line of inquiry led to the discovery of sethoxydim (B610796) by Nippon Soda in 1983, which demonstrated broader and more potent grass-killing capabilities. The success of these early compounds spurred other agrochemical companies to explore this chemical space, resulting in the commercialization of structurally related herbicides such as clethodim (B606718) by Chevron Chemical and cycloxydim (B1459944) by BASF. This historical development was characterized by a focus on modifying the substituents on the core cyclohexanedione skeleton to optimize biological efficacy against various grass weed species.

Modern Synthetic Strategies and Reaction Conditions

Modern synthetic approaches to butroxydim and its analogs follow a general, yet refined, pathway involving two main stages: the construction of the core 2-acyl-cyclohexane-1,3-dione structure and the subsequent formation of the oxime ether.

The synthesis of the butroxydim core begins with the construction of the specific substituted aromatic ring, in this case, a 3-butanoyl-2,4,6-trimethylphenyl group. This is typically achieved through standard aromatic chemistry, such as Friedel–Crafts acylation. This aryl moiety is then coupled to a cyclohexane-1,3-dione ring. A common and efficient method for this C-acylation step is the use of a coupling agent like N,N'-carbonyldiimidazole (CDI). The cyclohexane-1,3-dione is treated with CDI and the appropriate carboxylic acid precursor of the aryl group, which forms a highly reactive acyl-imidazole intermediate that then acylates the dione (B5365651) at the 2-position.

The final key step is the formation of the oxime ether. The 2-acyl-cyclohexane-1,3-dione intermediate is reacted with an alkoxyamine or its hydrochloride salt, such as ethoxyammonium chloride, in the presence of a base like sodium acetate (B1210297). This condensation reaction specifically occurs at the exocyclic acyl group's carbonyl, yielding the final butroxydim molecule with its characteristic [1-(ethoxyamino)propylidene] side chain. The reaction is typically carried out in a protic solvent such as ethanol.

Structure-Function Relationships within the Cyclohexanedione Oxime Ether Class

The efficacy and selectivity of butroxydim and related herbicides are intrinsically linked to their molecular structure and how it interacts with the target enzyme in plants.

Principles of Design for Grass-Specific Herbicides

Butroxydim and all other cyclohexanedione oxime ether herbicides function by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase). This enzyme catalyzes a critical step in the biosynthesis of fatty acids, which are essential components of plant cell membranes and for energy storage. By blocking ACCase, these herbicides halt lipid production, leading to the breakdown of cell membrane integrity and ultimately the death of the plant.

The remarkable grass-specificity of this herbicide class is due to a fundamental difference in the structure of the ACCase enzyme between grasses (most of which are monocots) and broadleaf plants (dicots). Grasses possess a homomeric form of ACCase in their chloroplasts, which is highly susceptible to inhibition by butroxydim and its analogs. In contrast, broadleaf plants have a heteromeric ACCase isoform in their plastids that is structurally different and significantly less sensitive to these herbicides. This inherent difference in the target enzyme's structure is the core principle behind the design of these compounds as selective graminicides, allowing them to control grass weeds within broadleaf crops.

Comparative Analysis of Analogous Compounds and Their Activity

Butroxydim belongs to a family of structurally related cyclohexanedione herbicides, including sethoxydim, clethodim, and cycloxydim. While they share the same mode of action, subtle variations in their molecular structures lead to differences in their herbicidal activity spectrum and potency against specific grass species.

Clethodim and sethoxydim are known to have a broad spectrum of activity against many annual and perennial grasses. Butroxydim has demonstrated particularly strong performance on certain key weeds. For instance, a 1989 trial showed that butroxydim possesses outstanding activity against winter grass (Poa annua), providing faster and more effective control at lower application rates compared to both clethodim and cycloxydim.

Product labels and field studies indicate that butroxydim generally provides good control of barley grass (Hordeum spp.) and wild oats (Avena spp.). However, its activity is considered weaker on brome grass (Bromus spp.) and volunteer cereals. The relative efficacy can also be influenced by the development of herbicide resistance. Studies on rigid ryegrass (Lolium rigidum) have identified populations with resistance to both clethodim and butroxydim, although the level of resistance can differ between the two compounds, highlighting subtle differences in their interaction with the target enzyme.

Interactive Table: Comparative Efficacy of Butroxydim and Analogs on Select Grass Weeds Use the filter to select a specific herbicide and view its general efficacy.

| Grass Weed Species | Scientific Name | Butroxydim Efficacy | Clethodim Efficacy | Cycloxydim Efficacy | Sethoxydim Efficacy |

|---|---|---|---|---|---|

| Winter Grass | Poa annua | Excellent | Good | Good | Good |

| Barley Grass | Hordeum spp. | Good | Excellent | Good | Excellent |

| Wild Oats | Avena spp. | Good | Excellent | Good | Excellent |

| Rigid Ryegrass | Lolium rigidum | Good (Resistance noted) | Good (Resistance noted) | Moderate | Good |

| Brome Grass | Bromus spp. | Moderate to Weak | Good | Good | Good |

| Volunteer Cereals | Triticum/Hordeum spp. | Weak | Good | Moderate | Good |

Q & A

Q. What are the key physicochemical properties of Butroxydim critical for its herbicidal activity?

Butroxydim (C₂₄H₃₃NO₄, molecular weight 399.5 g/mol) is an off-white powder with a melting point of 80°C and low water solubility (0.0069 g/L at 20°C). Its log P value (1.9) indicates moderate lipophilicity, influencing its absorption and translocation in plants. Key properties include thermal stability (decomposition temperature not determined) and pH insensitivity (pH 4.5–6.0 in formulations), which affect its environmental persistence and formulation design .

Q. What is the primary mechanism of action of Butroxydim in target plant species?

Butroxydim inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, classified as a Group A herbicide (HRAC/WSSA 1). This inhibition disrupts lipid synthesis, leading to membrane damage and plant death. Resistance often arises from target-site mutations (e.g., ACCase gene mutations), necessitating molecular screening of resistant biotypes .

Q. What standardized analytical methods are recommended for quantifying Butroxydim residues in agricultural products?

A validated LC-MS/MS method involves extracting Butroxydim with acetonitrile, followed by cleanup using C18 and silica gel cartridges to remove polar matrices (e.g., caffeine in tea). Recovery rates range from 74%–92% across 12 agricultural commodities, with relative standard deviations <5% .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic interactions between Butroxydim and other herbicides?

- Experimental Design : Use factorial designs to test herbicide mixtures (e.g., Butroxydim + clethodim) at varying ratios. Measure weed mortality, biomass reduction, and resistance suppression.

- Example : Field trials in ryegrass-infested plots showed that tank-mixing Butroxydim (45 g/ha) with clethodim (120 g/ha) reduced survival rates to 2% compared to 6%–12% for standalone applications. Synergy is attributed to dual-site inhibition (ACCase and lipid synthesis pathways) .

Q. How should researchers address contradictory efficacy data in Butroxydim field trials?

- Data Contradiction Analysis : Compare environmental variables (e.g., soil pH, rainfall) and weed biotype resistance profiles. For instance, Butroxydim underperformed against flupropanate-resistant serrated tussock in some trials but excelled in ryegrass control when combined with simazine .

- Statistical Modeling : Apply nonlinear regression (e.g., logistic equation Y = a / [1 + (x/ED₅₀)ᵇ]) to calculate ED₅₀ values and resistance factors (RF = ED₅₀-resistant/ED₅₀-susceptible). This quantifies resistance severity and guides herbicide rotation strategies .

Q. What methodologies optimize Butroxydim formulations for enhanced environmental stability and efficacy?

- Formulation Parameters : Test water-dispersible granules (WDG) for suspensibility (>80%), attrition resistance (>95%), and thermal stability. Adjust pH (5.0–9.0) to minimize hydrolysis.

- Example : WDG formulations with 25% active ingredient showed <2.5% moisture content and met ISO persistence criteria under accelerated storage conditions .

Q. How can target-site resistance mutations to Butroxydim be characterized at the molecular level?

- Methodology : Amplify ACCase gene regions (e.g., CT domain) from resistant biotypes via PCR, followed by Sanger sequencing. Identify mutations (e.g., Ile-1781-Leu) linked to reduced herbicide binding.

- Validation : Compare in vitro ACCase activity inhibition between wild-type and mutant enzymes using spectrophotometric assays .

Q. What environmental precautions are critical when handling Butroxydim in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.